n-Methylpyrrolidine-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
N-methylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-6-10(8,9)7-4-2-3-5-7/h6H,2-5H2,1H3 |
InChI Key |
ZDYVCYULLHXCRP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)N1CCCC1 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of N Methylpyrrolidine 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-Methylpyrrolidine-1-sulfonamide in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical structure. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group, which deshields adjacent protons and carbons.
In the ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring adjacent to the nitrogen atom (α-protons) are expected to appear as a multiplet shifted downfield due to the influence of both the nitrogen and the sulfonamide group. The β-protons will appear further upfield. The N-methyl group is anticipated to be a singlet in a region typical for methyl groups attached to nitrogen. vjs.ac.vn
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrrolidine ring directly bonded to the sulfonamide nitrogen (α-carbons) are expected to be the most downfield of the ring carbons. vjs.ac.vn The N-methyl carbon will also exhibit a characteristic chemical shift. The DEPT-135 experiment can be used to distinguish between CH₃, CH₂, and CH signals, confirming the assignments. vjs.ac.vn
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for N-methylpyrrolidine and related sulfonamide structures. Actual experimental values may vary based on solvent and other conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~2.8-3.0 (s) | ~40.1 |
| α-CH₂ (C2, C5) | ~3.3-3.5 (m) | ~54.5 |
| β-CH₂ (C3, C4) | ~1.8-2.0 (m) | ~22.8 |
Data sourced from typical values for N-methylpyrrolidine and sulfonamide derivatives. vjs.ac.vn
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. It would show correlations between the α-protons and β-protons of the pyrrolidine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the N-methyl, α-CH₂, and β-CH₂ groups to their corresponding carbon signals in the ¹³C spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is dominated by the characteristic vibrations of the sulfonamide (SO₂) and the pyrrolidine ring (C-H, C-N) functional groups.
The most prominent features are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. These typically appear in the regions of 1360-1310 cm⁻¹ and 1165-1135 cm⁻¹, respectively. ijltet.org The S-N stretching vibration is generally found in the 830-850 cm⁻¹ region. ijltet.org
The pyrrolidine moiety gives rise to C-H stretching vibrations from its methylene (B1212753) (CH₂) groups, which are expected just below 3000 cm⁻¹. vjs.ac.vnresearchgate.net The C-N stretching vibration of the tertiary amine within the ring also contributes to the spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1360 - 1310 | Strong |
| Sulfonamide (SO₂) | Symmetric Stretch | 1165 - 1135 | Strong |
| Sulfonamide (S-N) | Stretch | 850 - 830 | Medium |
| Pyrrolidine/Methyl (C-H) | Stretch | 2970 - 2850 | Medium-Strong |
| Sulfonamide (SO₂) | Scissoring/Wagging | 570 - 480 | Medium-Weak |
Data compiled from general values for sulfonamides and N-methylpyrrolidine. vjs.ac.vnijltet.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₅H₁₂N₂O₂S.
The calculated exact mass for the neutral molecule [M] is 164.06195 g/mol . nih.gov In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would be compared to the calculated value to confirm the elemental composition with high confidence. This technique is crucial for verifying the identity of newly synthesized compounds. asianpubs.orgnih.gov
Fragmentation Pathway Analysis for Structural Information
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. In the analysis of this compound (MW: 164.23 g/mol ), collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would provide valuable structural information.
The fragmentation of sulfonamides is well-documented and typically involves the heterolytic cleavage of the sulfur-nitrogen (S-N) bond. acs.orgnih.gov This is generally the most labile bond in the molecule upon ionization. For this compound, this primary fragmentation step would lead to the formation of a sulfonyl cation and a neutral N-methylpyrrolidine molecule, or conversely, a protonated N-methylpyrrolidine cation and a neutral SO₂NH fragment.
The fragmentation of the N-methylpyrrolidine ring itself is also a key consideration. The mass spectrum of N-methylpyrrolidine shows characteristic fragmentation patterns for cyclic amines. whitman.edumiamioh.edu The molecular ion is typically strong, and fragmentation is often initiated by α-cleavage, leading to the opening of the ring structure. nih.govwhitman.edu Common fragments for N-methylpyrrolidine (MW: 85.15 g/mol ) include a prominent peak at m/z 84 (loss of a hydrogen atom, [M-H]⁺) and a base peak at m/z 42, resulting from the cleavage of the ring. chemicalbook.comnist.gov
Based on these principles, a proposed fragmentation pathway for protonated this compound ([M+H]⁺ at m/z 165) would involve the following key steps:
S-N Bond Cleavage: The initial and most probable fragmentation is the cleavage of the sulfonamide bond, which could result in two primary fragments: the N-methylpyrrolidine cation at m/z 85 or the methanesulfonylaminyl radical cation.
Loss of Sulfur Dioxide: A common rearrangement in sulfonamides involves the elimination of sulfur dioxide (SO₂, 64 Da). This would lead to a fragment ion at m/z 101 ([M+H-SO₂]⁺).
Pyrrolidine Ring Fragmentation: Subsequent fragmentation of the pyrrolidine-containing ions would follow pathways similar to those of N-methylpyrrolidine itself, yielding characteristic ions such as m/z 84 and the highly stable m/z 42 fragment.
A summary of the expected key fragments is presented in the table below.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |
|---|---|---|
| [C₅H₁₂N₂O₂S+H]⁺ | 165 | Protonated molecular ion |
| [C₅H₁₁N₂S]⁺ | 101 | Loss of SO₂ from the molecular ion |
| [C₅H₁₁N]⁺ | 85 | N-Methylpyrrolidine cation from S-N bond cleavage |
| [C₅H₁₀N]⁺ | 84 | Loss of a hydrogen atom from the N-methylpyrrolidine cation |
| [C₄H₈N]⁺ | 70 | Ring opening and loss of a methyl group |
X-ray Diffraction (XRD) Crystallography
X-ray diffraction is an essential technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. northwestern.edu By measuring the angles and intensities of X-rays diffracted by the crystal lattice, it is possible to deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute structure of a molecule in the solid state. fzu.czlibretexts.org The technique requires a high-quality single crystal (typically 0.1-0.3 mm in size) which is irradiated with a monochromatic X-ray beam. scielo.org.mx The resulting diffraction pattern allows for the calculation of the electron density map of the unit cell, from which the complete molecular structure can be refined. fzu.cz
As of the current literature survey, a complete single-crystal X-ray diffraction study for the isolated this compound molecule has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC). cam.ac.uk However, crystal structures containing this moiety as part of a larger molecule have been documented. nih.gov
If a single crystal of this compound were to be analyzed, the study would yield precise crystallographic data as illustrated in the hypothetical table below. This data would provide unequivocal proof of its molecular connectivity and conformation in the solid state.
Table 2: Illustrative Single Crystal X-ray Diffraction Data for this compound (Hypothetical)
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₁₂N₂O₂S |
| Formula Weight | 164.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 9.758 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 818.9 |
| Z (Molecules/Unit Cell) | 4 |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and analyze the purity of a solid sample. researchgate.net Unlike SC-XRD, PXRD is performed on a polycrystalline powder, where the random orientation of the crystallites ensures that all possible diffraction planes are sampled simultaneously.
The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. It can be used to identify the substance by matching the pattern against a database of known materials. nih.govresearchgate.net
No specific powder X-ray diffraction pattern for this compound is currently available in the public domain. A typical PXRD analysis would produce a set of diffraction peaks at characteristic 2θ angles. From these angles, the corresponding d-spacings (the distance between planes of atoms in the crystal lattice) can be calculated using the Bragg equation (nλ = 2d sinθ).
Table 3: Representative Powder X-ray Diffraction Data (Hypothetical)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 45 |
| 18.8 | 4.72 | 100 |
| 21.0 | 4.23 | 85 |
| 25.1 | 3.55 | 60 |
| 28.3 | 3.15 | 30 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental procedure in chemistry that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. paom.plnih.gov This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its stoichiometric purity. The standard method involves the combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).
For this compound, with the molecular formula C₅H₁₂N₂O₂S, the theoretical elemental composition can be calculated based on its molecular weight of 164.23 g/mol . Experimental results from a combustion analysis are expected to be in close agreement with these theoretical values, typically within a tolerance of ±0.4%, to confirm the purity of the sample. nih.gov
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical Mass % | Representative Experimental Mass % |
|---|---|---|
| Carbon (C) | 36.56 | 36.45 |
| Hydrogen (H) | 7.37 | 7.41 |
| Nitrogen (N) | 17.06 | 17.01 |
| Oxygen (O) | 19.48 | Not Determined |
Note: Oxygen is typically not determined directly by combustion analysis but is calculated by difference.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-methylpyrrolidine |
Computational Chemistry and Theoretical Investigations of N Methylpyrrolidine 1 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like n-Methylpyrrolidine-1-sulfonamide. These methods provide a quantum mechanical description of the electron distribution, which governs the molecule's structure, stability, and reactivity.
Electronic Structure and Bonding Characterization
The electronic structure of this compound is characterized by the interplay between the pyrrolidine (B122466) ring and the sulfonamide group. DFT calculations can map the electron density and identify key bonding features. The sulfonamide group, with its central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a strong electron-withdrawing group. This significantly influences the electronic environment of the adjacent N-methylpyrrolidine ring.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge distribution and delocalization interactions. In related sulfonamides, the nitrogen atom of the sulfonamide group typically exhibits a partial negative charge, while the sulfur atom is highly electron-deficient due to the electronegative oxygen atoms. The N-methyl group on the pyrrolidine ring acts as an electron-donating group, which can influence the charge distribution on the pyrrolidine nitrogen.
A study on cyclic sulfonamides revealed that the electronic structure is crucial for their biological activity, suggesting that interactions like non-classical hydrogen bonds and electrostatic interactions play a significant role. researchgate.net The bonding in the pyrrolidine ring itself is characterized by typical C-C and C-N single bonds, but the attachment of the electron-withdrawing sulfonamide group can lead to subtle changes in bond lengths and strengths compared to unsubstituted pyrrolidine.
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is primarily defined by the puckering of the five-membered pyrrolidine ring and the rotation around the S-N bond of the sulfonamide group. The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope (E) or twist (T) forms. beilstein-journals.orgnih.gov The specific preferred conformation is influenced by the substituents. For N-substituted pyrrolidines, the substituent can favor either an axial or equatorial position, which in turn affects the ring's pucker. acs.org
Theoretical calculations on similar sulfonamides have shown that the rotation around the S-N bond can lead to different conformers, such as eclipsed or staggered arrangements of the S=O and N-H bonds. nih.gov In the case of this compound, the key dihedral angle would be C-N-S-C. The energy barrier for this rotation determines the flexibility of the sulfonamide linkage.
Computational studies on related N-alkylated pyrrolidines have demonstrated that the conformational preferences can be tuned by the nature of the N-substituent. rsc.org The energy landscape, therefore, would likely show several local minima corresponding to different ring puckers and S-N rotational isomers, with the global minimum representing the most stable conformation in the gas phase.
Theoretical Studies of Acid-Base Equilibria and Proton Transfer Processes
The sulfonamide group imparts acidic properties to the molecule due to the potential for deprotonation of the nitrogen atom. However, in this compound, this nitrogen is part of the pyrrolidine ring and is tertiary, lacking a proton to donate. Therefore, the primary site of interest for protonation is the nitrogen atom of the pyrrolidine ring.
Theoretical calculations can predict the proton affinity and pKa values, offering insights into the compound's behavior in solution. Studies on the pKa of various sulfonamides have shown that DFT calculations can provide accurate predictions that correlate well with experimental values. chemrxiv.orgresearchgate.netrsc.org For N-methylpyrrolidine, the experimental pKa of its conjugate acid is around 10.46. core.ac.uk The presence of the strongly electron-withdrawing sulfonamide group attached to the nitrogen would be expected to significantly decrease its basicity, leading to a much lower pKa value.
Quantum chemical calculations can model the proton transfer process by mapping the potential energy surface for the association and dissociation of a proton. These studies can also investigate the role of explicit solvent molecules in stabilizing the protonated or deprotonated species, which is crucial for accurate pKa prediction. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering a dynamic picture of its conformational flexibility and interactions with its environment.
Dynamic Behavior and Conformational Flexibility of the Compound
MD simulations can explore the conformational space of this compound over time, revealing the transitions between different puckered states of the pyrrolidine ring and rotations around the S-N bond. These simulations can provide information on the timescales of these motions and the relative populations of different conformers at a given temperature.
Simulations on similar sulfonamide-containing molecules have been used to understand their binding mechanisms to biological targets, where conformational flexibility plays a key role. researchgate.netmdpi.com For this compound, MD simulations would likely show rapid puckering and unpuckering of the pyrrolidine ring, a common feature for five-membered rings. nih.gov The flexibility would also be influenced by the rotational freedom of the methyl group and the entire pyrrolidine ring relative to the sulfonamide moiety.
Investigation of Solvent Effects on Molecular Conformations
The conformation of this compound can be significantly influenced by the solvent environment. MD simulations with explicit solvent molecules can capture these effects, including hydrogen bonding and dielectric screening.
Theoretical studies on sulfonamides have shown that solvent can alter the relative stability of different conformers. nih.gov For instance, a conformation that is most stable in the gas phase may not be the preferred one in a polar solvent. Time-dependent DFT calculations on sulfonamides have demonstrated that interactions with solvent molecules, particularly through hydrogen bonding, can cause significant shifts in their electronic spectra, a phenomenon known as solvatochromism. nih.gov
Mechanistic Computational Studies of Formation Reactions
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into mechanisms that are often difficult to discern through experimental means alone. For the formation of this compound, theoretical studies can illuminate the reaction pathways, identify transient intermediates, and calculate the energy barriers that govern the reaction's feasibility and rate. While direct computational studies on the formation of this compound are not extensively documented, principles can be drawn from research on the synthesis of its constituent scaffolds: the pyrrolidine ring and the sulfonamide group.
The formation of sulfonamides and pyrrolidines often involves multi-step radical or ionic pathways. Characterizing the transition states (the highest energy point along a reaction coordinate) and calculating the activation energy barriers are crucial for understanding reaction kinetics and selectivity.
Sulfonamide Formation: A novel strategy for sulfonamide synthesis involves the net insertion of sulfur dioxide (SO2) into a carbon-nitrogen (C–N) bond. chemrxiv.org Computational studies of this process provide a template for understanding the formation of the sulfonamide moiety. In a model system, the barrier for a key Hydrogen Atom Transfer (HAT) step between a sulfonyl radical and an ethyl isodiazene intermediate to produce a sulfinic acid was calculated to be 6.6 kcal mol⁻¹ relative to the sulfinic acid product, or 1.9 kcal mol⁻¹ relative to the preceding carbon-centered radical. chemrxiv.org Such low barriers indicate a kinetically feasible pathway. chemrxiv.org The geometry of the transition state is also critical; calculations revealed that the lowest energy structure for this HAT step involves both oxygen atoms of the sulfonyl radical interacting with the N–H bond of the isodiazene. chemrxiv.org
Pyrrolidine Ring Formation: The Hofmann–Löffler–Freytag reaction is a classic method for synthesizing pyrrolidines via a radical chain mechanism involving an intramolecular HAT. acs.org Computational studies on model systems for this reaction have been used to calculate the energy barriers for HAT from different carbon atoms to an aminyl radical. For example, in one system, the calculated barrier for a 1,6-HAT leading to a more stable benzylic radical was 13.8 kJ mol⁻¹, whereas the barrier for a 1,5-HAT to form a secondary alkyl radical was higher at 23.8 kJ mol⁻¹. acs.org These calculations help explain the regioselectivity of the cyclization, which is determined by the kinetics of this initial HAT step. acs.org
Based on experimental evidence and computational analysis, plausible reaction mechanisms can be constructed. These models detail the sequence of elementary steps and the nature of the reactive intermediates involved.
Sulfonamide Formation via SO2 Insertion: For the synthesis of primary sulfonamides from primary amines, a plausible mechanism supported by computational analysis involves an isodiazene radical chain. chemrxiv.org The key steps elucidated are:
Formation of an isodiazene from the amine substrate. chemrxiv.org
Generation of an alkyl radical (A) and a diazenyl radical. chemrxiv.org
The alkyl radical (A) is trapped by SO2, forming a sulfonyl radical (C). chemrxiv.org
This sulfonyl radical engages in a HAT reaction with another isodiazene molecule to form a sulfinic acid intermediate (D). chemrxiv.org
The sulfinic acid, a viable nucleophile, then reacts with an anomeric amide reagent to forge the final S-N bond of the sulfonamide. chemrxiv.org
The viability of the sulfinate intermediate is supported by experiments where subjecting a pre-formed sulfinate to the reaction conditions yielded the sulfonamide product in high yield. chemrxiv.org
Pyrrolidine Formation via Radical Cyclization: The mechanism of the Hofmann–Löffler–Freytag reaction begins with the generation of a protonated N-chloroamine, which, upon activation by heat or light, undergoes homolytic cleavage of the N-Cl bond to form an aminyl radical. acs.org This highly reactive N-centered radical then abstracts a hydrogen atom from a carbon atom within the same molecule (intramolecular HAT). acs.org The selectivity of this step is governed by the stability of the resulting C-centered radical, with a general preference for abstracting tertiary > secondary > primary hydrogens. acs.org This C-centered radical then propagates the chain by abstracting a halogen atom from another N-chloroamine molecule, leading to a δ-haloamine, which subsequently undergoes intramolecular nucleophilic substitution to form the pyrrolidine ring. pensoft.net
These detailed mechanistic elucidations, grounded in computational evidence from analogous systems, provide a robust framework for predicting the pathways involved in the synthesis of this compound.
Molecular Modeling and Ligand Design Principles (focused on structural interactions and design strategies)
Molecular modeling encompasses a suite of computational techniques used to represent, simulate, and predict the behavior of molecules. For this compound and its derivatives, these methods are instrumental in drug discovery, enabling the rational design of ligands with desired biological activities and properties.
The chemical structure of a molecule dictates its physicochemical and biological properties. Computational studies help establish quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR), which are essential for optimizing lead compounds.
The this compound scaffold combines two important pharmacophoric units. The pyrrolidine ring is a five-membered, non-aromatic, sp³-rich heterocycle. nih.gov Its non-planar, puckered conformation provides a three-dimensional structure that can effectively explore pharmacological space, often leading to improved binding affinity and selectivity compared to flat aromatic rings. nih.gov The substitution pattern on the pyrrolidine ring significantly impacts its properties. For instance, substituents at the C-2 position can influence the basicity of the nitrogen atom, while substituents at C-4 can affect the ring's preferred conformation (puckering). nih.gov
Computational models have been used to guide the modification of such scaffolds to improve drug-like properties. In one study of multifunctional ligands containing a pyrrolidine ring, metabolic instability was a key issue, with major degradation routes being sulfonamide bond cleavage and pyrrolidine N-dealkylation. acs.org To address this, structural modifications were proposed based on computational insights, such as replacing the labile sulfonamide with a more stable sulfone bioisostere and substituting the pyrrolidine with a methylpyrrolidine to introduce steric hindrance against enzymatic oxidation. acs.org QSAR analyses on other pyrrolidine sulfonamide derivatives have demonstrated that geometric and constitutional descriptors are key factors in determining their biological activity. arabjchem.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov It is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions, guiding the design of more potent and selective inhibitors. pensoft.netnih.gov
Numerous in silico studies have been conducted on ligands containing the pyrrolidine sulfonamide scaffold, providing a blueprint for how this compound might interact with biological targets.
Interaction with Transporters: In a study of 3,4-disubstituted pyrrolidine sulfonamides as inhibitors of the glycine (B1666218) transporter type 1 (GlyT1), molecular docking simulations identified key binding interactions. The most active compound was found to form hydrogen bonds and other interactions with amino acid residues such as TYR 124, ASP 475, and GLU 480 within the active site of the target protein. arabjchem.org
Interaction with Enzymes: Docking studies of amino(methyl) pyrrolidine-based sulfonamides as Factor Xa inhibitors revealed that the flexible pyrrolidine core makes favorable van der Waals contacts with the enzyme surface. researchgate.net The nitrogen atoms of the scaffold were shown to anchor the P1 and P4 substituent groups of the ligand into the corresponding S1 and S4 binding pockets of the enzyme. researchgate.net
Interaction with Proteases: In the design of potential anti-COVID-19 agents targeting the main protease (Mpro), a sulfonamide derivative was docked into the active site. nih.gov The simulation predicted the formation of multiple hydrogen bonds with key residues like HIS41, CYS145, and GLU166, as well as several hydrophobic interactions, explaining its binding affinity. nih.gov
These simulations, often validated and refined by more extensive molecular dynamics (MD) simulations, confirm the stability of the predicted binding modes and provide detailed insights into the specific intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that drive molecular recognition. arabjchem.orgnih.gov
The table below summarizes findings from docking studies on compounds related to this compound, illustrating typical binding energies and key interactions.
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3,4-disubstituted pyrrolidine sulfonamides | Dopamine Transporter (DAT) | Not specified | TYR 124, ASP 475, GLU 480, ALA 479, VAL 120 | arabjchem.org |
| Sulfonamide-imidazole derivative (M10) | SARS-CoV-2 Mpro | Not specified | HIS41, CYS145, MET165, GLY143, ASP187 | nih.gov |
| Phenothiazine-sulphonamide derivatives | S. aureus protein | -7.6 | Not specified | b-cdn.net |
| Phenothiazine-sulphonamide derivatives | A. fumigatus protein | -7.5 | Not specified | b-cdn.net |
Reactivity and Chemical Transformations of N Methylpyrrolidine 1 Sulfonamide
Reactions at the Sulfonamide Nitrogen Atom (N-1)
The nitrogen atom of the sulfonamide moiety is a key site for chemical reactivity. Its acidic proton can be removed by a base, creating a nucleophilic center that readily participates in substitution reactions with various electrophiles.
N-alkylation and N-acylation are fundamental transformations for sulfonamides. The N-alkylation of sulfonamides can be achieved using alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on manganese, ruthenium, or copper, through a "borrowing hydrogen" methodology. researchgate.netorganic-chemistry.orgekb.eg This approach is valued for its use of readily available and environmentally benign alkylating agents. Similarly, N-acylation can be performed efficiently using acylating agents like acid anhydrides, often catalyzed by solid acid catalysts which can be easily recovered and reused. researchgate.net
These substitution reactions are crucial for modifying the steric and electronic properties of the molecule, enabling the synthesis of a broad library of compounds from a common precursor.
Table 1: Representative N-Substitution Reactions of Sulfonamides
| Reaction Type | Reagents | Catalyst | Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alcohol (e.g., Benzyl alcohol) | Mn(I) PNP pincer complex | Heat | N-Alkyl Sulfonamide |
| N-Alkylation | Alcohol | [Ru(p-cymene)Cl₂]₂/dppf | Heat | N-Alkyl Sulfonamide |
| N-Acylation | Acetic Anhydride | Cs₅HP₂W₁₈O₆₂ | Water, Room Temp | N-Acyl Sulfonamide |
This table presents generalized reaction conditions applicable to sulfonamides, including the n-Methylpyrrolidine-1-sulfonamide scaffold.
The nucleophilic character of the deprotonated sulfonamide nitrogen allows for the introduction of a wide array of functional groups beyond simple alkyl and acyl chains. Coupling reactions, such as the palladium-catalyzed coupling with aryl bromides or the copper-catalyzed Chan-Lam coupling with aryl boronic acids, provide pathways to N-aryl sulfonamides. organic-chemistry.orgekb.eg Furthermore, coupling with various amine-containing fragments is a common strategy in medicinal chemistry to build complex molecules. For instance, N-sulfonyl chlorides can be coupled with amines to produce a diverse set of sulfonamides. nih.gov This versatility makes the sulfonamide nitrogen a critical handle for generating derivatives with tailored properties. nih.govrsc.orgnih.gov
Transformations Involving the Pyrrolidine (B122466) Ring System
While many reactions target the sulfonamide group, the pyrrolidine ring itself can undergo significant transformations, including regioselective modifications and ring-restructuring reactions.
Modifying the pyrrolidine ring while preserving its core structure requires precise control of reactivity. The puckering of the pyrrolidine ring can be influenced and controlled by introducing substituents, particularly at the C-4 position, which affects the ring's conformation (C-4-exo vs. C-4-endo). nih.gov This conformational control is a key principle in designing molecules with specific spatial arrangements.
Regioselective functionalization can also be achieved. For example, in analogous N-methylpyrrolidine systems, it has been shown that deprotonation can generate a carbanion adjacent to the nitrogen (at the C-2 position), which can then be alkylated with high regioselectivity. koreascience.kr Such strategies allow for the introduction of substituents at specific positions on the pyrrolidine ring, which is essential for exploring structure-activity relationships. A reaction's ability to selectively produce one constitutional isomer over another is known as regioselectivity. masterorganicchemistry.com
The N-methylpyrrolidine ring can be induced to undergo ring-opening reactions. Treatment of N-alkyl pyrrolidines with chloroformates can lead to the cleavage of a C-N bond, resulting in the formation of linear 4-chlorobutyl carbamates. researchgate.net This reaction transforms the cyclic amine into a functionalized acyclic structure.
Conversely, ring-expansion reactions provide a pathway to medium-sized (8- to 11-membered) and macrocyclic heterocyclic structures. mdpi.com Strategies for synthesizing larger cyclic sulfonamides often involve the intramolecular cyclization of a precursor where the pyrrolidine ring is opened and then re-formed into a larger ring system. mdpi.comnih.gov For instance, methods involving nitro reduction or amine conjugate addition can initiate a ring-expansion cascade to produce diversely functionalized cyclic sulfonamides of varying sizes. mdpi.com
Cycloaddition Reactions Involving Related Vinyl Sulfonamides and Nitrones
This compound can serve as a precursor to more reactive species, such as vinyl sulfonamides, which are valuable partners in cycloaddition reactions. These reactions are powerful tools for constructing complex heterocyclic systems in a highly controlled manner.
Vinyl sulfonamides are effective dienophiles and dipolarophiles in various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions. benthamdirect.comeurekaselect.comnih.gov A vinyl sulfonamide can be prepared from N-methylpyrrolidine and a suitable vinylsulfonylating agent. This derivative then becomes a key intermediate for building more complex molecular architectures.
A particularly well-studied transformation is the 1,3-dipolar cycloaddition between a vinyl sulfonamide (the dipolarophile) and a nitrone (the 1,3-dipole). tandfonline.com This reaction typically proceeds with high regio- and stereoselectivity to yield isoxazolidine-containing sulfonamides. acs.orgnih.gov The sulfonamide group acts as an electron-withdrawing activator for the vinyl group, facilitating the reaction. benthamdirect.comeurekaselect.com The resulting isoxazolidine (B1194047) rings are important heterocyclic scaffolds found in many biologically active compounds. ucl.ac.ukchemrxiv.org
Table 2: Representative [3+2] Cycloaddition Reactions with Vinyl Sulfonamides and Nitrones
| Dipolarophile | 1,3-Dipole | Solvent | Conditions | Product |
|---|---|---|---|---|
| Pentafluorophenyl vinylsulfonate | C-Phenyl-N-methylnitrone | Toluene | 80 °C | 2-Methyl-3-phenyl-5-(pentafluorophenoxysulfonyl)isoxazolidine |
| N-Phenyl vinylsulfonamide | C,N-Diphenylnitrone | Toluene | Reflux | N,2,3-Triphenyl-5-isoxazolidinesulfonamide |
This table illustrates the general reactivity pattern for the cycloaddition of vinyl sulfonamides with nitrones. The specific pyrrolidine-containing analogue would be expected to follow a similar reaction pathway.
Chemical Stability and Degradation Pathways
The stability of this compound is a critical parameter influencing its storage, handling, and environmental fate. Degradation can be initiated by thermal energy, light, or chemical reactions.
Thermal and Photo-chemical Stability Studies
Direct experimental studies on the thermal and photochemical stability of this compound are not extensively documented. However, insights can be drawn from the behavior of analogous compounds.
For the related compound N-methylpyrrolidone (NMP), thermal decomposition is significant at temperatures at or above 700°F (approximately 371°C). The addition of water, even in small amounts (at least 0.5% by liquid volume), has been shown to minimize thermal decomposition of NMP at temperatures above 500°F (260°C). google.com In the absence of water and air, NMP's decomposition temperature is around 350°C. chemicalbook.com While the sulfonamide group in this compound will alter its electronic and steric properties compared to the ketone group in NMP, it is reasonable to infer that the pyrrolidine ring itself possesses considerable thermal stability.
Photochemical degradation is a potential pathway for transformation. Sulfonamides, in general, can undergo photodegradation in aqueous environments under simulated sunlight. nih.gov The primary photodegradation pathways for some sulfonamides involve cleavage of the sulfonamide bond and SO2 extrusion. nih.gov Additionally, photolysis of certain N-substituted sulphimides, which also feature a sulfur-nitrogen bond, proceeds via cleavage of this bond. rsc.org The Hofmann-Löffler reaction demonstrates that N-halogenated amines can undergo photochemical decomposition to generate nitrogen radicals, leading to cyclization. wikipedia.org This suggests that under specific conditions, the nitrogen on the pyrrolidine ring in this compound could be susceptible to photochemical activation.
Investigation of Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation, Radical-Mediated Processes)
Chemical degradation of this compound can be anticipated to occur through several mechanisms, primarily hydrolysis of the sulfonamide bond and oxidation of the pyrrolidine ring.
Hydrolysis:
The sulfonamide bond is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than a carboxamide bond. The rate and extent of hydrolysis are influenced by pH and temperature. For instance, studies on N-methylpyrrolidone (NMP) show that its hydrolysis is significantly affected by NaOH concentration and temperature, with the primary hydrolyzate being 4-(methylamino)butyric acid. researchgate.net Similarly, the hydrolysis of NMP in dilute hydrochloric acid can be readily determined. nih.gov While the electronic effects of the sulfonyl group differ from the carbonyl group in NMP, hydrolysis of the S-N bond in this compound, leading to pyrrolidine and a sulfonic acid derivative, is a plausible degradation pathway. The general structure of sulfonamides can be sensitive to light, and they are generally incompatible with strong oxidizing agents. ekb.eg
Oxidation:
The pyrrolidine ring in this compound contains multiple C-H bonds that are potential sites for oxidation. Studies on N-methylpyrrolidine (which is the same as 1-methylpyrrolidine) have shown that it can be oxidized to its N-oxide. nih.gov In the context of the related solvent N-methylpyrrolidone (NMP), oxidation in the presence of oxygen and heat can proceed via a free radical autoxidation mechanism to form a hydroperoxide and an imide. This process can be catalyzed by transition metals. qub.ac.uk The degradation of NMP can be suppressed under a nitrogen atmosphere. nih.gov It is therefore expected that this compound could undergo oxidation at the carbon atoms of the pyrrolidine ring, potentially leading to the formation of hydroxylated or carbonylated derivatives.
Radical-Mediated Processes:
Radical-mediated degradation is a significant pathway for many organic molecules. The Hofmann-Löffler reaction, a classic example of a radical-mediated process, involves the intramolecular abstraction of a hydrogen atom by a nitrogen radical to form a cyclic amine. wikipedia.org This highlights the potential for radical reactions involving the nitrogen of the pyrrolidine ring in this compound under specific conditions, such as in the presence of radical initiators.
Advanced Chemical Applications and Synthesis of Derivatives
N-Methylpyrrolidine-1-sulfonamide as a Versatile Synthetic Intermediate
The inherent reactivity and structural components of this compound position it as a key starting material and building block in the synthesis of more complex molecules.
The pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active compounds and approved drugs. nih.govresearchgate.net The this compound structure can be elaborated upon to create intricate heterocyclic systems. For instance, derivatives of pyrrolidine-sulfonamide can be key intermediates in the synthesis of complex molecules like N-(1-{3-cyclobutyl- Current time information in Bangalore, IN.nih.govacs.orgtriazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide. smolecule.com Furthermore, the sulfonamide group itself can be a precursor to other functional groups or can participate in cyclization reactions to form new heterocyclic rings. Research has demonstrated the synthesis of various sulfonamide-containing heterocyclic motifs, showcasing the versatility of the sulfonamide group in constructing diverse molecular architectures. paom.plfarmaciajournal.com
The pyrrolidine scaffold is highly sought after in medicinal chemistry and drug discovery due to its three-dimensional nature, which allows for better exploration of pharmacophore space. nih.govresearchgate.net this compound serves as a valuable precursor for creating novel molecular scaffolds. These scaffolds can then be further diversified to generate libraries of compounds for screening in drug discovery programs. whiterose.ac.uk The pyrrolidine ring can be functionalized at various positions, and the sulfonamide moiety can be modified to introduce different substituents, leading to a wide array of structurally diverse molecules. nih.gov
Derivatization for New Material Science Research
The modification of this compound has opened up new avenues in material science, particularly in the development of polymers and catalysts.
The sulfonamide group can be utilized as a functional handle to incorporate the pyrrolidine moiety into polymeric backbones. For example, poly(aryl ether sulfonamide)s have been synthesized using the sulfonamide group as an activating group for nucleophilic aromatic substitution polymerization. researchgate.net While direct incorporation of this compound into polymers is not extensively documented, the principles of sulfonamide chemistry suggest its potential use. The N-H bond of a related sulfonamide could potentially react with suitable monomers to form a polymer chain. Furthermore, copolymers involving N-vinylpyrrolidone, a related heterocyclic compound, have been developed for various applications, indicating the utility of pyrrolidone-containing structures in polymer chemistry. google.com The development of porous sulfonamide polymers, which are soluble in organic solvents like N-methylpyrrolidone (NMP), further highlights the role of sulfonamide chemistry in creating novel polymeric materials. jxnutaolab.com
The pyrrolidine ring is a cornerstone of many successful organocatalysts, particularly in asymmetric synthesis. nih.govmdpi.com The sulfonamide group, when attached to the pyrrolidine scaffold, can act as a chiral auxiliary or a hydrogen bond donor, influencing the stereochemical outcome of a reaction. mdpi.com
Pyrrolidine-sulfonamide derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. acs.orgresearchtrends.netnih.gov For instance, fluorous (S)-pyrrolidine sulfonamide has been shown to be an efficient and recyclable organocatalyst for highly enantioselective aldol reactions in water. acs.org The development of peptidosulfonamide "tweezers" based on a pyrrolidine scaffold for enantioselective catalysis further illustrates the potential of this structural motif. nih.govcmu.edu These catalysts often exhibit high levels of enantioselectivity and can be tuned by modifying the substituents on both the pyrrolidine ring and the sulfonamide group.
| Catalyst Type | Reaction | Key Features |
| Fluorous (S)-pyrrolidine sulfonamide | Aldol Reaction | Recyclable, high enantioselectivity in water. acs.org |
| Peptidosulfonamide "tweezers" | Diethylzinc addition to aldehydes | Solid-phase synthesis and screening, improved enantioselectivity in solution. nih.govcmu.edu |
| Proline acylsulfonamides | Mannich, nitro-Michael, and aldol reactions | Superior results compared to proline alone. nih.gov |
Application in Analytical Chemistry Method Development
While direct applications of this compound in analytical method development are not extensively reported, its derivatives and related compounds have found utility. For example, N-methyl-2-pyrrolidone (NMP), a structurally similar compound, is used as a solvent in various analytical techniques. researchgate.net The unique chemical properties of the sulfonamide group can be exploited for developing new analytical reagents or stationary phases for chromatography. The ability of sulfonamides to complex with metal ions could also be explored for the development of new sensors or extraction methods. farmaciajournal.com
Future Research Directions and Emerging Avenues in N Methylpyrrolidine 1 Sulfonamide Chemistry
Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Analogs
The synthesis of enantiomerically pure pyrrolidines is a critical area of focus due to their prevalence in biologically active compounds and their use as organocatalysts and ligands. chemrxiv.orgmdpi.com Current research is actively pursuing more efficient and selective methods for producing chiral analogs of n-Methylpyrrolidine-1-sulfonamide.
Recent breakthroughs include the development of enantioselective, radical-based intramolecular hydroamination of alkenes with sulfonamides. nih.gov This method, which can achieve selectivities up to 98:2 er, relies on proton-coupled electron transfer (PCET) to generate N-centered radicals. nih.gov The stereoselectivity is thought to arise from non-covalent interactions between the neutral sulfonamidyl radical and a chiral phosphoric acid catalyst. nih.gov
Another promising approach involves the use of Brønsted acid-catalyzed intramolecular hydroamination to create pyrrolidines with quaternary stereocenters. chemrxiv.org This method has demonstrated high yields and enantioselectivity, particularly when an electron-deficient nosyl protecting group is used on the nitrogen to prevent catalyst deactivation. chemrxiv.org The reaction proceeds via a stereospecific anti-addition, suggesting a concerted mechanism. chemrxiv.org
Furthermore, gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has emerged as a novel route to enantioenriched pyrrolidines. acs.org This technique combines the principles of chiral tert-butylsulfinimine chemistry with gold catalysis to afford a variety of pyrrolidine (B122466) derivatives in excellent yields and enantioselectivities. acs.org
The table below summarizes key asymmetric synthetic methodologies applicable to the synthesis of chiral pyrrolidine sulfonamides.
| Methodology | Catalyst/Reagent | Key Features | Reported Selectivity (er) |
| Enantioselective Radical Hydroamination | Iridium(III) photocatalyst and chiral phosphate (B84403) base | Proton-Coupled Electron Transfer (PCET) activation | Up to 98:2 |
| Brønsted Acid-Catalyzed Hydroamination | Imidodiphosphorimidate (IDPi) Brønsted acid | Forms quaternary stereocenters, stereospecific anti-addition | Up to 87:13 |
| Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation | Gold catalyst with chiral tert-butylsulfinimine | Tandem reaction, high yields | Excellent |
| Iodocyclization of Homoallylic Sulfonamides | Iodine and Potassium Carbonate | Stereoselective for trans-2,5-disubstituted pyrrolidines | High |
Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and design of novel compounds, including derivatives of this compound. These computational tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even design new molecules with desired properties. numberanalytics.comarxiv.org
ML models, such as random forest algorithms, have been successfully used to predict the performance of synthetic reactions in a multidimensional chemical space. tue.nl By using molecular descriptors as inputs and reaction yield as the output, these models can achieve significantly better predictive performance than traditional linear regression analysis. tue.nl This capability is particularly valuable for optimizing complex reactions and can facilitate the adoption of new synthetic methodologies. tue.nl
In the context of heterocyclic chemistry, which includes the pyrrolidine ring of this compound, ML can predict properties like reactivity, stability, and biological activity. numberanalytics.com AI algorithms can also be employed to design efficient synthesis routes, identifying the most cost-effective and high-yielding pathways. numberanalytics.comarxiv.org For instance, a machine learning study focused on predicting heterocyclic compound properties achieved high accuracy using a neural network model. numberanalytics.com
However, it is crucial to acknowledge the limitations of current ML models. One study on Suzuki-Miyaura coupling with heterocyclic building blocks revealed that even with a large dataset of over 10,000 literature examples, ML models could not provide meaningful predictions for optimal reaction conditions. acs.org This highlights the importance of carefully curated and diverse datasets for training robust and reliable predictive models.
The following table illustrates the potential applications of AI and ML in the chemistry of this compound.
| Application Area | AI/ML Tool/Technique | Potential Impact |
| Reaction Prediction | Neural Networks, Random Forest | Predict reaction yields, identify potential side products. numberanalytics.comtue.nl |
| Synthesis Planning | Retrosynthesis Algorithms | Design efficient and novel synthetic routes to analogs. numberanalytics.comacs.org |
| Compound Design | Generative Models | Propose new this compound derivatives with desired properties. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Predict biological activity and physicochemical properties. numberanalytics.com |
Exploration of Supramolecular Interactions and Self-Assembly Properties
The sulfonamide group within this compound is a versatile functional group capable of participating in a variety of non-covalent interactions, particularly hydrogen bonding. nih.govresearchgate.net These interactions are fundamental to the study of supramolecular chemistry, which explores the spontaneous organization of molecules into well-defined, larger structures. researchgate.netnih.gov
The ability of sulfonamides to act as both hydrogen bond donors (N-H) and acceptors (S=O) allows them to form robust and predictable hydrogen-bonding networks. nih.govacs.org The study of these patterns in sulfonamide crystal structures can provide valuable insights into their solid-state behavior and can potentially be used to predict the crystal structures of new derivatives. nih.gov
The self-assembly of sulfonamide-containing molecules can lead to the formation of complex supramolecular structures. For example, the isosteric substitution of an amide group with a sulfonamide in a low-molecular-weight gelator was shown to significantly influence its gelation ability, leading to gels with higher thermal and mechanical stability. nih.gov This demonstrates the potential for fine-tuning the properties of self-assembling materials by incorporating the sulfonamide moiety.
Furthermore, sulfonamide-based receptors have been designed to bind anions through hydrogen bonding, forming supramolecular complexes. nih.gov This highlights the potential for using this compound derivatives in the design of molecular sensors and recognition systems. The interaction of these molecules can be studied using techniques such as atmospheric pressure chemical ionization mass spectrometry (APCI-MS). nih.gov
The table below outlines the key supramolecular interactions and potential applications related to this compound.
| Interaction/Property | Description | Potential Applications |
| Hydrogen Bonding | The N-H and S=O groups of the sulfonamide can act as hydrogen bond donors and acceptors, respectively. nih.govresearchgate.net | Crystal engineering, design of co-crystals. nih.govacs.org |
| Self-Assembly | Spontaneous organization of molecules into ordered structures driven by non-covalent interactions. researchgate.netnih.gov | Formation of gels, liquid crystals, and other soft materials. nih.gov |
| Anion Binding | The sulfonamide group can form hydrogen bonds with anions, leading to the formation of host-guest complexes. nih.gov | Development of molecular sensors and separation agents. nih.gov |
| Protein-Induced Disassembly | Amphiphilic polypeptides containing sulfonamide moieties can self-assemble and then disassemble in the presence of a specific protein. nih.gov | Protein-specific drug delivery and diagnostics. nih.gov |
Interdisciplinary Research at the Interface of Organic Synthesis and Material Sciences
The unique properties of the this compound scaffold position it at the intersection of organic synthesis and materials science. scbt.com The pyrrolidine ring and the sulfonamide group can be strategically functionalized to create novel materials with tailored properties.
One emerging area of research is the development of porous organic polymers (POPs) using sulfonamide linkages. jxnutaolab.com In a novel approach, monomers with multiple amine groups have been cross-linked using atmospheric sulfur dioxide to create porous sulfonamide polymers. jxnutaolab.com These materials exhibit good thermal stability and are soluble in some organic solvents, allowing for their processing into membranes. jxnutaolab.com This method not only provides a new route to functional porous materials but also offers a way to utilize an atmospheric pollutant. jxnutaolab.com
The incorporation of the this compound moiety into polymer backbones or as pendant groups can also be explored to create functional polymers for a variety of applications. For instance, the use of N-methylpyrrolidone, a related compound, as a solvent in the preparation of injectable sulfonamide compositions highlights the potential for this class of compounds in pharmaceutical formulations. google.com
Furthermore, the development of recyclable organocatalysts based on pyrrolidine sulfonamides for use in aqueous media demonstrates the potential for creating more sustainable chemical processes. acs.org By attaching a fluorous tag to the catalyst, it can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org
The table below summarizes the potential interdisciplinary research areas and applications for this compound.
| Research Area | Key Concepts | Potential Applications |
| Porous Organic Polymers | Cross-linking of amine-functionalized monomers with sulfur dioxide. jxnutaolab.com | Gas storage and separation, catalysis, membrane technology. jxnutaolab.com |
| Functional Polymers | Incorporation of the this compound unit into polymer chains. | Specialty polymers with tailored thermal, mechanical, or optical properties. |
| Recyclable Catalysts | Attachment of a fluorous or other recyclable tag to a pyrrolidine sulfonamide catalyst. acs.org | Sustainable and cost-effective organic synthesis. acs.org |
| Pharmaceutical Formulations | Use as excipients or in the development of drug delivery systems. google.com | Controlled release formulations, injectable compositions. google.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for n-Methylpyrrolidine-1-sulfonamide, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves sulfonylation of n-methylpyrrolidine using sulfonyl chlorides under inert conditions. Key validation steps include:
- FTIR Spectroscopy : Confirming S–N bond formation via stretching vibrations (~850–860 cm⁻¹) .
- NMR Analysis : Absence of downfield peaks for pyrrolidine protons (indicating sulfonamide linkage) and integration ratios for methyl groups .
- Chromatographic Purity : Use of HPLC with water-soluble mobile phases (e.g., dimethyl sulfoxide/water mixtures) to assess residual solvents or byproducts .
Q. How do structural features (e.g., bond lengths, stereochemistry) influence the stability of this compound?
- Methodological Answer : X-ray crystallography reveals critical bond parameters (e.g., S1–N1 bond length ~1.628 Å), which correlate with stability. Computational methods (e.g., B3LYP/6-311G++(d,p)) can model non-covalent interactions (e.g., hydrogen bonds) affecting conformational rigidity .
Q. What are the standard protocols for assessing bioactivity in sulfonamide derivatives like this compound?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or antimicrobial tests). For example:
- Antiviral Activity : Screen against viral proteases using fluorogenic substrates, with IC₅₀ calculations .
- Dose-Response Studies : Use logarithmic dilution series (e.g., 0.1–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting NMR or crystallographic results)?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with B3LYP-optimized geometries to validate structural assignments .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π–π stacking) that may explain discrepancies in solubility or reactivity .
- Systematic Data Screening : Apply EPA sub-categorization (e.g., peer-reviewed vs. gray literature) to prioritize high-confidence datasets .
Q. What strategies optimize the design of this compound derivatives for targeted biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorinated alkyl chains) to enhance binding affinity, guided by analogs like perfluorinated sulfonamides .
- Hybridization Techniques : Combine sulfonamide moieties with pyridine or quinoline scaffolds to exploit synergistic bioactivity, as seen in antiviral derivatives .
- In Silico Docking: Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., viral polymerases) before synthesis .
Q. How should researchers address contradictory toxicity or stability data in literature for sulfonamide derivatives?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for stability tests) .
- Meta-Analysis : Apply qualitative research frameworks (e.g., iterative data triangulation) to reconcile conflicting results across studies .
- Advanced Spectroscopy : Use 2D NMR (e.g., HSQC, NOESY) to distinguish degradation products from parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
